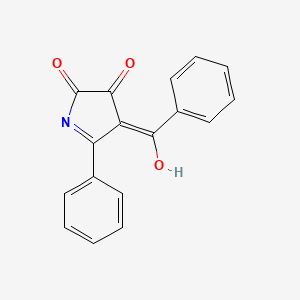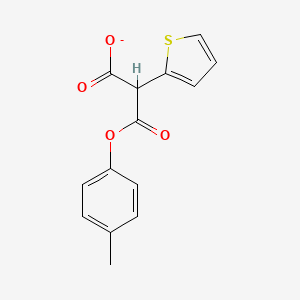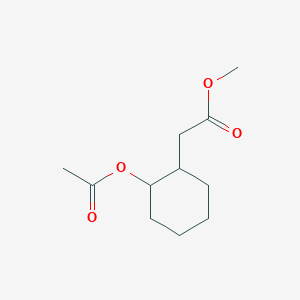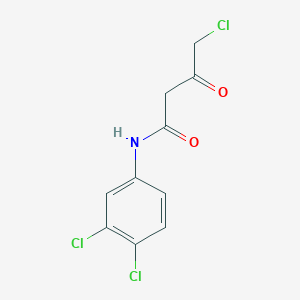![molecular formula C9H14Cl2 B14589143 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane CAS No. 61111-72-6](/img/structure/B14589143.png)
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,5-diethylbicyclo[210]pentane is a chemical compound with a unique bicyclic structure It contains two chlorine atoms and two ethyl groups attached to a bicyclo[210]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane typically involves the chlorination of 5,5-diethylbicyclo[2.1.0]pentane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted bicyclo[2.1.0]pentanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The chlorine atoms and ethyl groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobicyclo[2.1.0]pentane: Lacks the ethyl groups, resulting in different chemical properties.
5,5-Diethylbicyclo[2.1.0]pentane: Lacks the chlorine atoms, affecting its reactivity and applications.
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane: Contains methyl groups instead of ethyl groups, leading to variations in its chemical behavior.
Uniqueness
2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane is unique due to the presence of both chlorine atoms and ethyl groups on the bicyclic framework. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61111-72-6 |
|---|---|
Molecular Formula |
C9H14Cl2 |
Molecular Weight |
193.11 g/mol |
IUPAC Name |
2,3-dichloro-5,5-diethylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C9H14Cl2/c1-3-9(4-2)5-6(9)8(11)7(5)10/h5-8H,3-4H2,1-2H3 |
InChI Key |
VCHADFCYNMHVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1C(C2Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)







![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)


![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
